molecular formula C12H20O2 B12754429 Hexahydro-4,7-methanoindane-5,6-dimethanol CAS No. 171353-68-7

Hexahydro-4,7-methanoindane-5,6-dimethanol

Cat. No.: B12754429
CAS No.: 171353-68-7
M. Wt: 196.29 g/mol
InChI Key: FDORDPLNAGACDK-UHFFFAOYSA-N
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Description

Hexahydro-4,7-methanoindane-5,6-dimethanol is a chemical compound with the molecular formula C12H20O2 It is a derivative of methanoindane and features two hydroxyl groups attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-4,7-methanoindane-5,6-dimethanol typically involves the hydrogenation of methanoindane derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4,7-methanoindane-5,6-dione using a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete reduction of the carbonyl groups to hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-4,7-methanoindane-5,6-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Hexahydro-4,7-methanoindane-5,6-dimethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexahydro-4,7-methanoindane-5,6-dimethanol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-4,7-methanoindene: A structurally related compound with similar chemical properties.

    Dicyclopentadiene: Another related compound with a similar ring system but different functional groups.

Uniqueness

Hexahydro-4,7-methanoindane-5,6-dimethanol is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

171353-68-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

[9-(hydroxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methanol

InChI

InChI=1S/C12H20O2/c13-5-11-9-4-10(12(11)6-14)8-3-1-2-7(8)9/h7-14H,1-6H2

InChI Key

FDORDPLNAGACDK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2C(C3CO)CO

Origin of Product

United States

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